![molecular formula C20H18ClNO4 B14295090 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate CAS No. 113407-74-2](/img/structure/B14295090.png)
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate is a heterocyclic compound that belongs to the class of pyridoindolium salts. This compound is known for its unique structural features, which include a fused pyridine and indole ring system with a phenyl group at the 8-position and two methyl groups at the 10-position. The perchlorate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents.
Preparation Methods
The synthesis of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate typically involves the condensation of 8,10,10-trimethyl-10H-pyrido[1,2-a]indolium perchlorate with indole-3-carbaldehyde in the presence of piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product as a precipitate. The solid product is then filtered and recrystallized from a mixture of methanol and acetonitrile to obtain pure orange crystals .
Chemical Reactions Analysis
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The phenyl and methyl groups can undergo substitution reactions with various electrophiles and nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include piperidine, ethanol, methanol, acetonitrile, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a photosensitive dye, fluorescent whitener, and organic light-guide sensitizer.
Biology and Medicine: The compound’s ability to interact with biological molecules makes it a potential candidate for studying biological processes and developing new therapeutic agents.
Industry: The compound’s stability and solubility in various solvents make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate involves its interaction with molecular targets through various pathways. The compound’s cationic nature allows it to interact with negatively charged biological molecules, such as DNA and proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate can be compared with other similar compounds, such as:
8-[2-(1H-indol-3-yl)vinyl]-10,10-dimethyl-10H-pyrido[1,2-a]indolium perchlorate: This compound has a similar pyridoindolium structure but with a vinyl group at the 8-position instead of a phenyl group.
6-(4-substituted styryl)-8-(4-substituted phenyl)-10,10-dimethyl-10H-pyrido[1,2-a]indolium salts: These compounds have various substituents on the phenyl and styryl groups, leading to different chemical and physical properties.
Properties
CAS No. |
113407-74-2 |
|---|---|
Molecular Formula |
C20H18ClNO4 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
10,10-dimethyl-8-phenylpyrido[1,2-a]indol-5-ium;perchlorate |
InChI |
InChI=1S/C20H18N.ClHO4/c1-20(2)17-10-6-7-11-18(17)21-13-12-16(14-19(20)21)15-8-4-3-5-9-15;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QZRVIBPGVAOPIE-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+]3=C1C=C(C=C3)C4=CC=CC=C4)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
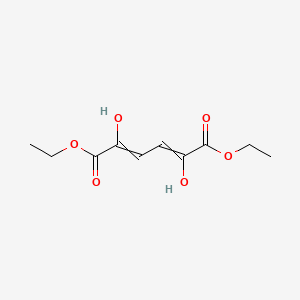
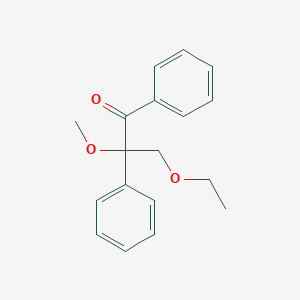
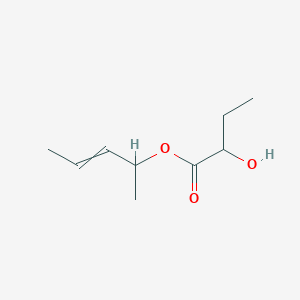

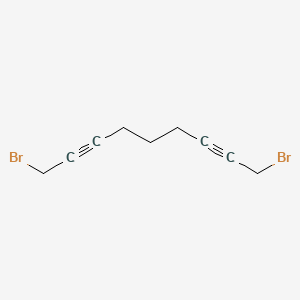
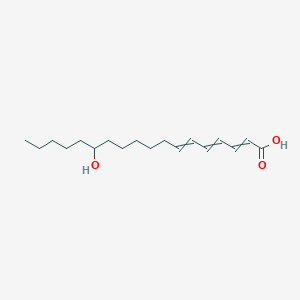
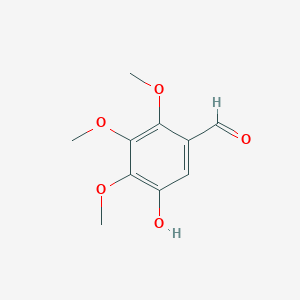
![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
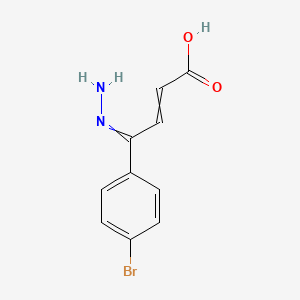
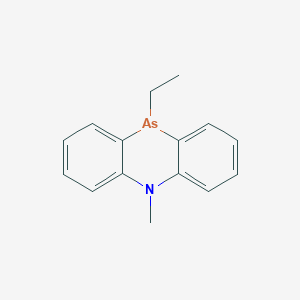
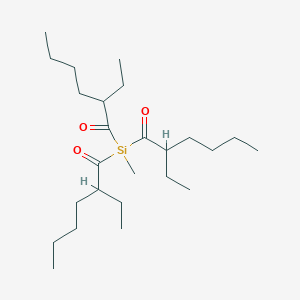

![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)
